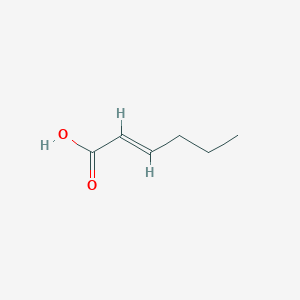

2-Hexenoic acid, (2E)-

Description

Significance in Biochemical Pathways and Synthetic Chemistry

Trans-2-Hexenoic acid plays a notable role in several biochemical pathways and serves as a versatile building block in synthetic chemistry. It is a naturally occurring compound found in a variety of plants, fruits, and other natural sources. lookchem.comperflavory.com

In the realm of biochemistry, trans-2-Hexenoic acid is recognized as a metabolite in fatty acid biosynthesis. perflavory.com It is involved in the metabolic pathways of various organisms. smolecule.com For instance, its derivative, trans-2-Hexenoyl-CoA, is an intermediate in lipid metabolism, specifically in the β-oxidation pathway for energy production. cymitquimica.com

From a synthetic chemistry perspective, the double bond and carboxylic acid group in trans-2-Hexenoic acid make it a reactive and useful precursor for the synthesis of more complex molecules. chemimpex.com It can undergo reactions such as esterification with alcohols to produce fragrances and flavorings, hydrogenation to form hexanoic acid, and various addition reactions at the double bond. smolecule.com A classic method for its synthesis involves the condensation reaction of n-butyraldehyde with malonic acid. smolecule.comtandfonline.com

Overview of Advanced Research Perspectives and Academic Relevance

The academic and industrial relevance of trans-2-Hexenoic acid is expanding, with research exploring its applications in diverse areas.

Natural Occurrence and Flavor Industry: This compound is a natural component of many fruits and plants, including apples, bananas, guavas, and tea. lookchem.comperflavory.com Its characteristic fatty and fruity aroma has led to its use as a flavoring agent in the food industry and as a fragrance component in perfumes and cosmetics. chemimpex.comlookchem.com

Pheromonal Activity: In the field of chemical ecology, trans-2-Hexenoic acid has been identified as a component of insect pheromones. For example, it is a pheromone for the Mediterranean fruit fly (Ceratitis capitata) and has been studied for use in controlled-release formulations for pest management. alfa-chemistry.com It has also been shown to elicit electrophysiological responses in the antennae of certain honeybee species. nih.gov

Pharmaceutical and Biomedical Research: Recent studies have highlighted the potential of trans-2-Hexenoic acid in the pharmaceutical field. Research has demonstrated its antiviral activity against enteroviruses like Coxsackievirus B and Enterovirus A71, where it appears to inhibit the virus from entering host cells. nih.govasm.orgresearchgate.net Furthermore, it is being investigated for its role in drug delivery systems. For instance, when combined with choline (B1196258), it forms an ionic liquid that can be used to coat lipid nanoparticles, potentially improving drug delivery across the blood-brain barrier. nih.gov

Biotechnological Production: There is ongoing research into the bio-based production of valuable chemicals, and trans-2-Hexenoic acid is an intermediate in some of these engineered pathways. For example, it is a step in a proposed biosynthetic route to produce adipic acid, a key component in the production of nylon, from renewable feedstocks like glucose via lysine (B10760008). nih.govmdpi.com

Chemical and Physical Properties of trans-2-Hexenoic Acid

| Property | Value |

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| Appearance | White to light yellow solid or colorless liquid |

| Melting Point | 29 - 34 °C |

| Boiling Point | 216 - 218 °C |

| CAS Number | 13419-69-7 |

Sources: hmdb.cachemimpex.comlookchem.comnih.govfishersci.com

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONDZDPPYHYKY-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884601 | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

217.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13419-69-7, 1191-04-4, 1289-40-3 | |

| Record name | trans-2-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13419-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ24908VRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

28.00 to 34.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Hex-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Trans 2 Hexenoic Acid

Endogenous Biosynthetic Routes

The formation of trans-2-Hexenoic acid within biological systems is intrinsically linked to the fundamental process of fatty acid synthesis. It emerges as an intermediate in the construction of longer fatty acid chains from simple precursors.

trans-2-Hexenoic acid is recognized as a metabolite formed during the fatty acid biosynthesis pathway nih.gov. This pathway initiates with precursor molecules such as acetyl-CoA and malonyl-CoA thegoodscentscompany.com. The synthesis involves a series of enzymatic reactions, with trans-2-Hexenoic acid specifically identified as a product of the reaction involving (R)-3-Hydroxyhexanoic acid, which is catalyzed by fatty-acid synthase thegoodscentscompany.comhmdb.ca. In humans, the primary sites for this biosynthetic activity are the liver and adipose tissue, as well as the mammary glands during lactation hmdb.ca.

In a different context, within plant tissues, the closely related C6 aldehyde, trans-2-hexenal (B146799), is synthesized as part of the oxylipin pathway, often in response to wounding uky.edunih.govresearchgate.netsemanticscholar.org. This process starts with α-linolenic acid, which is converted by lipoxygenase (LOX) and hydroperoxide lyase (HPL) into cis-3-hexenal (B147320) nih.govsemanticscholar.org. This intermediate then isomerizes to the more stable trans-2-hexenal uky.edu.

Fatty acid synthases (FAS) are the central enzymes responsible for the de novo synthesis of fatty acids researchgate.netyoutube.com. These multi-enzyme complexes catalyze the sequential reactions required to build fatty acid chains from acetyl-CoA and malonyl-CoA researchgate.netwikipedia.org. trans-2-Hexenoic acid's role as an intermediate is a direct consequence of the iterative, cyclical action of the FAS system hmdb.ca. The FAS pathway involves steps of condensation, reduction, dehydration, and a second reduction. The formation of the trans-2 double bond is a key step in this elongation cycle before the final reduction to a saturated acyl chain occurs wikipedia.org. The study of these enzymes is crucial for understanding how and where trans-2-Hexenoic acid is produced endogenously.

Metabolic Fates and Transformations in Biological Systems

Once synthesized, trans-2-Hexenoic acid can undergo several metabolic transformations, including degradation for energy production or enzymatic modification of its chemical structure.

The primary catabolic pathway for fatty acids is β-oxidation, a process that systematically shortens the acyl chain to produce acetyl-CoA nih.gov. For a saturated fatty acid like hexanoic acid (the reduced form of trans-2-Hexenoic acid), this process is straightforward. However, for unsaturated fatty acids like trans-2-Hexenoic acid, the degradation pathway requires additional enzymatic steps. The initial activation to its CoA derivative, trans-2-hexenoyl-CoA, is a standard step. This molecule is a direct intermediate in the β-oxidation of saturated fatty acids. Following its formation, enoyl-CoA hydratase hydrates the double bond to yield β-hydroxyacyl-CoA, which then proceeds through the remainder of the β-oxidation cycle nih.gov.

The reduction of the α,β-unsaturated bond in trans-2-Hexenoic acid is a biotransformation of significant scientific interest. This reaction is a critical step in proposed bio-based pathways for the production of valuable chemicals, such as adipic acid, from renewable feedstocks nih.govnih.gov. This has spurred research into identifying and characterizing enzymes capable of efficiently catalyzing this specific reduction.

A primary focus of research has been on a class of FMN-dependent oxidoreductases known as the Old Yellow Enzyme (OYE) family mdpi.combiorxiv.org. Specifically, Old Yellow Enzyme 1 (OYE1) from Saccharomyces pastorianus and N-ethylmaleimide Reductase (NemA) from Escherichia coli have been extensively studied for their potential to reduce the α,β-unsaturated bond of compounds like trans-2-Hexenoic acid nih.govnih.govsemanticscholar.org.

The established catalytic mechanism for these enzymes involves a two-step process. First, a hydride is transferred from a cofactor, typically NAD(P)H, to the enzyme's flavin mononucleotide (FMN) cofactor. Subsequently, the reduced FMN transfers a hydride to the β-carbon of the α,β-unsaturated substrate mdpi.comresearchgate.net. This is followed by a rapid protonation at the α-carbon, often facilitated by a tyrosine residue in the active site (e.g., Tyr196 in OYE1), to complete the reduction researchgate.netfigshare.com.

For this reaction to proceed, the substrate's double bond must be electronically "activated" upon binding in the enzyme's active site. This activation is achieved through hydrogen bonding between the substrate's electron-withdrawing group (like a carbonyl) and key amino acid residues (e.g., His191 and Asn194 in OYE1) figshare.complos.org. This interaction polarizes the molecule, creating a partial positive charge (δ+) on the β-carbon, making it susceptible to the hydride attack from the FMN plos.org.

Interestingly, while in silico molecular docking studies predicted that trans-2-Hexenoic acid could successfully bind within the active sites of both OYE1 and NemA, subsequent in vitro experiments showed no enzymatic reduction of the acid nih.govnih.gov. The prevailing hypothesis for this lack of activity relates to the electronic state of the carboxylic acid group at physiological pH nih.govfigshare.com. Unlike an aldehyde, the carboxylate anion possesses a resonance structure that delocalizes the negative charge across both oxygen atoms. This delocalization is believed to prevent the necessary polarization and activation of the α,β-unsaturated bond upon binding to the enzyme, thus inhibiting the hydride transfer step figshare.complos.org. In contrast, the corresponding aldehyde, trans-2-hexenal, is effectively reduced by these enzymes nih.gov.

| Substrate | Enzyme | Distance β-carbon to FMN-N5 (Å) | Angle N10-N5-β-carbon (°) |

|---|---|---|---|

| trans-2-Hexenal | OYE1 | 2.16 | 100.9 |

| trans-2-Hexenal | NemA | 2.03 | 104.9 |

| trans-2-Hexenoic acid | OYE1 | 2.10 | 100.3 |

| trans-2-Hexenoic acid | NemA | 2.02 | 104.9 |

| Substrate | Observed Enzymatic Activity |

|---|---|

| trans-2-Hexenal | Yes |

| trans-2-Hexenoic acid | No |

| 6-amino-trans-2-hexenoic acid | No |

| trans-2-hexenedioic acid | No |

Biotransformation Processes and Enzymatic Reduction

Substrate Specificity and Catalytic Efficiency Studies

Research into the enzymatic reduction of the α,β-unsaturated bond in compounds structurally related to trans-2-hexenoic acid has provided critical insights into enzyme substrate specificity. Studies have often focused on enzymes from the Old Yellow Enzyme (OYE) family, known for their ability to catalyze the stereoselective reduction of activated carbon-carbon double bonds.

In one key study, two enzymes, N-ethylmaleimide reductase (NemA) from Escherichia coli and Old Yellow Enzyme 1 (Oye1) from Saccharomyces pastorianus, were investigated for their potential to reduce the unsaturated α,β bond of various substrates. nih.gov Both enzymes are known to effectively reduce trans-2-hexenal, an aldehyde, which was used as a positive control in the experiments. nih.gov To better understand the enzymes' capabilities with carboxylic acid substrates, trans-2-hexenoic acid was included as a key test substrate alongside trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid. nih.gov

The results of in vitro activity assays were definitive: neither NemA nor Oye1 demonstrated any detectable catalytic activity towards trans-2-hexenoic acid, trans-2-hexenedioic acid, or 6-amino-trans-2-hexenoic acid. nih.govnih.gov This lack of efficiency stands in stark contrast to the successful reduction of the aldehyde control, trans-2-hexenal. nih.gov This highlights a significant substrate preference for the aldehyde over the carboxylate group. Researchers hypothesize that this lack of activity is due to a difference in the electron-withdrawing potential between the naturally reduced aldehyde group and the carboxylate groups of the tested acid substrates. nih.govsemanticscholar.org Further investigation revealed that the tested carboxylic acid substrates did not act as inhibitors to the enzymes' activity on trans-2-hexenal, even at concentrations up to 400 μM. plos.org

These findings underscore a significant bottleneck in proposed biosynthetic pathways that rely on the direct enzymatic reduction of trans-2-hexenoic acid or its derivatives using enzymes like NemA and Oye1. The data strongly suggest that these enzymes are highly specific for substrates with an aldehyde functional group at the carbon-1 position and are catalytically inefficient for the corresponding carboxylic acids under the tested conditions.

| Enzyme | Substrate | Substrate Type | Observed In Vitro Activity |

|---|---|---|---|

| NemA (E. coli) | trans-2-Hexenal | Aldehyde (Control) | Active |

| NemA (E. coli) | trans-2-Hexenoic acid | Carboxylic Acid | No Activity Observed |

| NemA (E. coli) | trans-2-Hexenedioic acid | Dicarboxylic Acid | No Activity Observed |

| NemA (E. coli) | 6-amino-trans-2-hexenoic acid | Amino Acid | No Activity Observed |

| Oye1 (S. pastorianus) | trans-2-Hexenal | Aldehyde (Control) | Active |

| Oye1 (S. pastorianus) | trans-2-Hexenoic acid | Carboxylic Acid | No Activity Observed |

| Oye1 (S. pastorianus) | trans-2-Hexenedioic acid | Dicarboxylic Acid | No Activity Observed |

| Oye1 (S. pastorianus) | 6-amino-trans-2-hexenoic acid | Amino Acid | No Activity Observed |

Theoretical and In Silico Assessment of Pathway Feasibility

Despite the lack of in vitro success, theoretical and in silico modeling studies have been conducted to assess the feasibility of enzymatic reactions involving trans-2-hexenoic acid. Molecular docking simulations were performed to determine if trans-2-hexenoic acid and related compounds could physically fit into the active sites of Oye1 and NemA. nih.govnih.gov

The in silico modeling results predicted a favorable binding scenario. nih.gov The simulations showed that trans-2-hexenoic acid, along with trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid, could indeed fit within the enzymatic pockets of both Oye1 and NemA. nih.gov Specifically, the modeling for Oye1 predicted the formation of two hydrogen bonds between one of the oxygen atoms in the substrate's carboxylate group and the known substrate-binding residues Asn194 and His191. nih.gov For NemA, the simulation also predicted two hydrogen bonds, with one hydrogen bond forming with residue His182 and another with His185, each interacting with a different oxygen of the carboxylate group. nih.gov

Furthermore, the docking analysis calculated that the crucial parameters for the hydride transfer reaction—the distance between the flavin mononucleotide (FMN) cofactor's N5 atom and the β-carbon of the substrates, and the angle formed by N10/N5 and the β-carbon—were within the necessary range for the reaction to proceed. nih.gov These computational findings suggested a reaction-favoring binding mode for trans-2-hexenoic acid in the active sites of both enzymes. nih.gov

The significant discrepancy between the successful in silico docking predictions and the negative in vitro experimental results is noteworthy. nih.gov While the theoretical models indicated that the substrate could bind in a catalytically relevant orientation, the lack of observable reaction suggests that other factors are critical for catalysis. nih.govsemanticscholar.org This highlights the limitations of relying solely on docking simulations for predicting enzymatic activity and underscores the importance of empirical validation. The proposed reason for this discrepancy is the difference in electronic properties between the aldehyde group of the natural substrate and the carboxylate group of trans-2-hexenoic acid, a factor not fully accounted for in the docking simulation but critical for the catalytic mechanism. nih.gov

| Enzyme | Substrate | Prediction | Key Predicted Interactions |

|---|---|---|---|

| Oye1 (S. pastorianus) | trans-2-Hexenoic acid | Favorable Binding | Two hydrogen bonds with Asn194 and His191 |

| NemA (E. coli) | trans-2-Hexenoic acid | Favorable Binding | Two hydrogen bonds with His182 and His185 |

| Oye1 (S. pastorianus) | trans-2-Hexenedioic acid | Favorable Binding | Two hydrogen bonds with Asn194 and His191 |

| NemA (E. coli) | trans-2-Hexenedioic acid | Favorable Binding | Two hydrogen bonds with His182 and His185 |

| Oye1 (S. pastorianus) | 6-amino-trans-2-hexenoic acid | Favorable Binding | Two hydrogen bonds with Asn194 and His191 |

| NemA (E. coli) | 6-amino-trans-2-hexenoic acid | Favorable Binding | Two hydrogen bonds with His182 and His185 |

Biological Activities and Mechanistic Investigations of Trans 2 Hexenoic Acid

Antiviral Efficacy and Cellular Mechanisms

trans-2-Hexenoic acid has demonstrated notable antiviral properties, particularly against non-enveloped enteroviruses. Research into its mechanisms reveals a targeted disruption of the viral life cycle at its earliest stages.

Studies have identified trans-2-hexenoic acid as an inhibitor of viral replication by preventing the virus from successfully entering host cells. nih.govresearchgate.net Time-of-addition assays, which involve introducing the compound at different points during the infection process, have shown that its antiviral effect is most potent when present during the initial stages of infection (approximately 0-2 hours after viral exposure). asm.orgnih.gov This indicates that trans-2-hexenoic acid interferes with critical steps such as viral attachment to the host cell surface or the subsequent entry process. asm.orgnih.gov This mechanism has been specifically observed in its activity against coxsackievirus B3 (CVB3) and enterovirus A71 (EV-A71). nih.govasm.org

The antiviral efficacy of trans-2-hexenoic acid is directly related to its concentration, a characteristic known as dose-dependent activity. nih.govnih.gov Laboratory studies have quantified this relationship by determining the 50% effective concentration (EC₅₀), which is the concentration of the compound required to inhibit viral activity by 50%. Against coxsackievirus B3 (CVB3) and enterovirus A71 (EV-A71), trans-2-hexenoic acid has shown potent activity at micromolar concentrations. nih.govasm.orgnih.gov

| Virus Strain | 50% Effective Concentration (EC₅₀) |

| Coxsackievirus B3 (CVB3) | 2.9 µM |

| Enterovirus A71 (EV-A71) | 3.21 µM |

This table presents the EC₅₀ values of trans-2-Hexenoic acid against two enteroviruses as determined in vitro. nih.govnih.gov

Antimicrobial Properties and Modes of Action

While extensive research on the specific antimicrobial spectrum of the trans-2- isomer is limited, studies on closely related short- and medium-chain fatty acids, including hexanoic acid, have demonstrated activity against various oral microorganisms. This activity is often dependent on the specific bacterial species. For instance, hexanoic acid has shown inhibitory effects against the fungus Candida albicans, a common cause of oral thrush.

The antimicrobial mode of action for fatty acids like trans-2-hexenoic acid is generally attributed to their ability to disrupt the integrity of the microbial cell membrane. The lipophilic nature of the fatty acid's hydrocarbon tail allows it to insert into the lipid bilayer of the cell membrane. This insertion can increase membrane permeability, leading to the leakage of essential intracellular components and ultimately causing cell death. Furthermore, the acidic nature of the carboxyl group can disrupt the transmembrane proton motive force, which is critical for cellular energy production in many microbes. The cis configuration of the double bond in some unsaturated fatty acids has been shown to be particularly effective at increasing membrane permeability, which may allow other antimicrobial agents to enter the cell more easily. frontiersin.org

Modulation of Sensory Perception

The gustatory, or taste, profile is equally multifaceted, characterized as acidic, cheesy, fruity, and sweet. thegoodscentscompany.com This unique combination of sensory attributes allows it to impart sharp, acidic backnotes in a wide array of fruit flavors, enhancing the taste of products like strawberry, raspberry, pineapple, and apple. thegoodscentscompany.com Beyond fruits, its presence is notable in aged cheeses and other dairy applications, where its cheesy and fatty characteristics are prominent. thegoodscentscompany.com The compound has been identified in a diverse set of natural sources, reflecting its broad role in the chemistry of food flavor.

Table 1: Natural Occurrences of trans-2-Hexenoic Acid

| Category | Natural Source |

|---|---|

| Fruits | Apple, Banana, Grape (Vitis vinifera), Strawberry |

| Plants | Euphorbia tithymaloides, Deschampsia antarctica |

| Fermented Products | Beer, Wine |

| Animal Products | Pork |

| Other | Tea |

This table is based on data from cited sources. nih.gov

The interaction of various flavor compounds with taste receptors can modulate the perception of primary tastes like sweetness. Research into the effects of organic acids found in fruits has explored their potential to enhance sweetness, which could aid in the development of reduced-sugar products. The primary biological target for sweet taste perception is the T1R2/T1R3 heterodimer, a G-protein coupled receptor. researchgate.net

To understand the molecular underpinnings of how flavor compounds modulate taste, researchers employ computational methods like molecular docking and molecular dynamics (MD) simulations. These techniques model the interaction between ligands (such as trans-2-hexenoic acid) and taste receptors at an atomic level.

In the context of the study on acids from sweet orange, molecular simulations were used to investigate the binding of these compounds to the sweet taste receptor, T1R2/T1R3. researchgate.netresearchgate.net The simulations revealed that hydrogen bonding and hydrophobic interactions were critical for the binding of sucrose (B13894) to the receptor. researchgate.netresearchgate.net The research also identified several key amino acid residues on the receptor—LYS65, ASP278, SER165, GLU302, ASP142, and SER303—that play a crucial role in sweetness perception. researchgate.net

A 100-nanosecond molecular dynamics simulation further elucidated how certain acids could stabilize the sucrose-receptor complex. For instance, the addition of propionic acid was shown to improve the combination of sucrose and the T1R2/T1R3 receptor. researchgate.net While the specific simulation results for trans-2-hexenoic acid were not detailed in the abstracts, its inclusion in this study underscores the use of these advanced computational methods to probe the complex mechanisms of taste modulation by flavor compounds.

Role in Agricultural and Plant Systems

While direct research on the role of trans-2-hexenoic acid in plant systems is limited, studies on structurally related compounds, particularly its saturated analog hexanoic acid, provide significant insights into its potential functions. Hexanoic acid has been identified as a natural plant metabolite that can act as a "vaccine" to promote plant health and vigor. nih.gov It primes the plant's defense mechanisms, leading to a stronger and more rapid response upon subsequent exposure to biotic and abiotic stresses. nih.gov This priming effect involves the activation of the two major defense signaling pathways in plants, which are regulated by salicylic (B10762653) acid and jasmonic acid. nih.gov

Further evidence comes from studies on Diethyl aminoethyl hexanoate (B1226103) (DA-6), a derivative of hexanoic acid used as a plant growth regulator. Research has shown that DA-6 can improve salt tolerance in white clover. A metabolomics analysis of plants treated with DA-6 revealed a significant accumulation of several organic metabolites, including hexanoic acid. This accumulation is believed to be linked to improved cell wall structural stability and a better defensive response under salt stress conditions.

Table 2: Investigated Roles of Hexanoic Acid and its Derivatives in Plants

| Compound | Investigated Role | Plant System/Model | Key Findings |

|---|---|---|---|

| Hexanoic Acid | Priming of plant defense responses | General plant models | Primes for stronger, faster defense activation against stress; instigates changes in SA- and JA-regulated defense pathways. nih.gov |

| Diethyl aminoethyl hexanoate (DA-6) | Amelioration of salt stress tolerance | White Clover (Trifolium repens) | Application improves osmotic adjustment and photochemical efficiency under salt stress; leads to accumulation of hexanoic acid, linked to defensive responses. |

This table summarizes findings on compounds structurally related to trans-2-Hexenoic acid.

The demonstrated activity of compounds structurally related to trans-2-hexenoic acid in enhancing plant resilience suggests their potential for use in agrochemical formulations. The derivative Diethyl aminoethyl hexanoate (DA-6) is already recognized as an effective plant growth regulator (PGR) that can improve crop tolerance to abiotic stresses like high salinity. Its mechanism, which involves the accumulation of hexanoic acid, points to the utility of this class of fatty acids in agricultural applications.

The investigation of trans-2-hexenoic acid and its derivatives for roles in formulating agrochemicals, such as herbicides and insecticides, is an area of research interest. chemimpex.com The ability of these compounds to modulate plant defense pathways and improve stress tolerance could be leveraged to develop new formulations that enhance crop yield and provide protection against environmental challenges.

Enzyme Modulation and Protein Interactions

The interaction of trans-2-Hexenoic acid with enzymes and other proteins is a subject of scientific inquiry, particularly concerning its potential to modulate biological pathways. Research in this area explores the mechanisms of enzyme inhibition, the capacity for protein modification, and the underlying molecular interactions driving these effects.

Investigations into the direct inhibitory effects of trans-2-Hexenoic acid on enzyme activity have been undertaken to understand its potential role as a modulator of enzymatic reactions. One notable study explored the impact of trans-2-Hexenoic acid on the activity of N-ethylmaleimide reductase from Escherichia coli (NemA) and Old Yellow Enzyme 1 from Saccharomyces pastorianus (Oye1). These enzymes are known to reduce α,β-unsaturated aldehydes and were tested for their ability to be inhibited by trans-2-Hexenoic acid.

In this research, enzyme activity was assayed in the presence of varying concentrations of trans-2-Hexenoic acid, alongside other potential inhibitors. The experiments were designed to detect any reduction in the rate of the enzymatic reaction, which would indicate an inhibitory effect. However, the study found that trans-2-Hexenoic acid did not significantly inhibit the activity of either NemA or Oye1, even at concentrations up to 400 μM nih.gov. The enzymes remained active on their control substrate, trans-2-hexenal (B146799), despite the presence of trans-2-Hexenoic acid nih.gov. This suggests that under the tested conditions, trans-2-Hexenoic acid does not act as a direct inhibitor for these particular enzymes by occupying the active site and preventing substrate binding nih.gov.

The table below summarizes the findings of the enzyme inhibition assay.

| Enzyme | Potential Inhibitor | Concentration Range Tested | Observed Inhibition |

| NemA | trans-2-Hexenoic acid | Up to 400 μM | No significant inhibition |

| Oye1 | trans-2-Hexenoic acid | Up to 400 μM | No significant inhibition |

While direct, reversible inhibition may not be a primary mechanism for trans-2-Hexenoic acid, its chemical structure suggests the potential for covalent modification of proteins. As an α,β-unsaturated carboxylic acid, it possesses an electrophilic β-carbon, making it susceptible to nucleophilic attack from amino acid residues in proteins. This type of reaction, known as a Michael addition, is a common mechanism through which α,β-unsaturated carbonyl compounds can form covalent adducts with proteins taylorfrancis.commasterorganicchemistry.com.

The primary targets for such modifications are the nucleophilic side chains of amino acids, particularly the thiol group of cysteine and the amine groups of lysine (B10760008) and histidine nih.gov. The formation of these covalent bonds can lead to alterations in protein structure and, consequently, function. Such modifications are a form of post-translational modification that can impact enzyme activity, protein-protein interactions, and cellular signaling pathways nih.gov.

Although the general reactivity of α,β-unsaturated compounds is well-established, specific studies demonstrating the covalent modification of proteins by trans-2-Hexenoic acid and the resulting functional alterations are not extensively documented in the available scientific literature. Further research, likely employing techniques such as mass spectrometry to identify protein adducts, would be necessary to elucidate the specific protein targets of trans-2-Hexenoic acid and the functional consequences of such modifications.

To complement experimental studies and provide insights into the potential interactions between trans-2-Hexenoic acid and enzymes at a molecular level, in silico modeling techniques have been employed. Docking studies have been performed to predict the binding mode and affinity of trans-2-Hexenoic acid within the active sites of enzymes.

In a study involving the enzymes NemA and Oye1, in silico docking simulations were conducted to determine if trans-2-Hexenoic acid could fit within their enzymatic pockets. The modeling results indicated that trans-2-Hexenoic acid could indeed be accommodated in the active sites of both enzymes nih.govnih.gov. The simulations predicted the formation of hydrogen bonds between the carboxylate group of trans-2-Hexenoic acid and key catalytic residues within the active sites of NemA and Oye1 nih.govnih.gov.

For Oye1, the modeling suggested the formation of two hydrogen bonds with the substrate-binding residues Asn194 and His191 nih.gov. In the case of NemA, two hydrogen bonds were also predicted, one with residue His182 and the other with His185 nih.gov. Despite these favorable in silico predictions, the corresponding in vitro experiments did not show any enzymatic activity on or inhibition by trans-2-Hexenoic acid nih.gov. This discrepancy highlights that successful docking in a static model does not always translate to in vitro activity, possibly due to factors not fully captured by the simulation, such as the electronic properties of the substrate or enzyme dynamics nih.gov. The researchers hypothesized that the lack of activity could be due to a difference in the electron-withdrawing potential between the carboxylate group of the acid and the aldehyde group of the natural substrate nih.govnih.gov.

The following table summarizes the key findings from the in silico docking studies.

| Enzyme | Ligand | Predicted Binding in Active Site | Predicted Hydrogen Bond Interactions |

| Oye1 | trans-2-Hexenoic acid | Yes | Asn194, His191 |

| NemA | trans-2-Hexenoic acid | Yes | His182, His185 |

Antioxidant Activity Research

The potential for chemical compounds to act as antioxidants is a significant area of research due to the role of oxidative stress in various pathological conditions. Antioxidant activity is often evaluated through various in vitro assays that measure the capacity of a substance to scavenge free radicals or to reduce oxidized species. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay nih.gov.

The chemical structure of a compound, including the presence of unsaturated bonds and functional groups, can influence its antioxidant potential. Short-chain fatty acids have been investigated for their roles in modulating redox signaling in biological systems nih.govmdpi.com. However, based on a comprehensive review of the available scientific literature, there are no specific studies that have directly measured the antioxidant activity of trans-2-Hexenoic acid using standard antioxidant assays. While the antioxidant properties of other unsaturated fatty acids and related carboxylic acids have been reported, dedicated research into the free-radical scavenging or reducing capabilities of trans-2-Hexenoic acid is currently lacking. Therefore, its potential as a direct antioxidant remains to be experimentally determined.

Advanced Synthetic Strategies and Derivatization of Trans 2 Hexenoic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of biological and chemical catalysis to create efficient and sustainable reaction pathways. In the context of trans-2-hexenoic acid and its derivatives, this approach focuses on using enzymes to perform challenging steps with high selectivity, which may be difficult to achieve through traditional chemistry alone.

While enzymes offer significant catalytic potential, their native forms are often not optimized for industrial processes or for non-natural substrates like trans-2-hexenoic acid derivatives. Enzyme engineering, particularly through directed evolution, is a powerful tool to overcome these limitations.

One area of investigation has been the enzymatic reduction of the α,β-unsaturated bond in derivatives of trans-2-hexenoic acid, a key step in proposed biosynthetic pathways for producing valuable chemicals like adipic acid. nih.govnih.gov Studies have explored enzymes such as N-ethylmaleimide reductase from Escherichia coli and Old Yellow Enzyme 1 from Saccharomyces pastorianus for the reduction of related compounds like trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid. However, in vitro experiments showed no observable activity for this specific transformation. nih.govnih.gov Researchers hypothesize that this lack of activity is due to differences in the electronic properties between the target carboxylic acid substrates and the enzymes' natural aldehyde substrates. It has been suggested that protein engineering could introduce the necessary activity, highlighting a critical area for future research. nih.gov

Directed evolution provides a proven methodology for enhancing such enzymatic properties. A notable example is the engineering of a cyanobacterial Δ9 fatty acid desaturase. nih.gov Through iterative cycles of random mutagenesis, saturation mutagenesis at key locations, and combinatorial analysis, researchers achieved a more than 60-fold increase in the enzyme's total desaturation activity when expressed in Saccharomyces cerevisiae. nih.gov This demonstrates the potential of enzyme engineering to dramatically improve the efficiency of enzymes involved in unsaturated fatty acid synthesis.

Table 1: Examples of Engineered Enzyme Improvements for Fatty Acid Modification

| Enzyme | Engineering Method | Improvement | Reference |

|---|---|---|---|

| Cyanobacterial Δ9 Fatty Acid Desaturase | Directed Evolution (random mutagenesis, saturation mutation) | >60-fold increase in total desaturation | nih.gov |

The principles of biocatalysis are actively applied to the synthesis of compounds structurally similar to trans-2-hexenoic acid, showcasing the potential for developing enzymatic routes for the acid itself. Sorbic acid (trans,trans-2,4-hexadienoic acid) and its derivatives are close structural analogs. A powerful chemoenzymatic strategy has been developed for the synthesis of sorbicillactone A, a complex natural product. nih.gov A key step in this synthesis is the enantioselective oxidative dearomatization of a sorbicillin (B1241578) precursor to sorbicillinol, a reaction catalyzed by the recombinantly produced enzyme SorbC. nih.gov This highly selective enzymatic transformation provides the chiral core of the molecule, which is then elaborated through chemical steps.

Another relevant area is the biocatalytic production of muconic acid (hexa-2,4-dienedioic acid), an unsaturated six-carbon dicarboxylic acid. Muconic acid is a valuable platform chemical for producing adipic acid (for nylon) and other polymers. researchgate.net Fermentation routes using engineered microbes can produce cis,cis-muconic acid from renewable feedstocks like sugars or lignin (B12514952) monomers. This can then be isomerized to the trans,trans isomer, demonstrating a successful biological route to a C6 unsaturated diacid. researchgate.net

Stereoselective Chemical Synthesis Methodologies

The geometry of the double bond and the potential for chirality in its derivatives are critical features of trans-2-hexenoic acid's chemistry. Stereoselective synthesis methodologies are therefore essential for producing isomerically pure compounds for specific applications.

The synthesis of trans-2-hexenoic acid requires precise control to favor the trans (E) geometric isomer over the cis (Z) isomer. Many standard synthetic methods inherently favor the formation of the more thermodynamically stable trans isomer.

A common and effective method is the Knoevenagel condensation of butyraldehyde (B50154) with malonic acid, which typically yields the trans product. chemicalbook.com Other methods have been developed to ensure high stereoselectivity. For instance, the reaction of aldehydes with reagents generated from diphenyl diselenide and hydrogen peroxide provides a route to trans-α,β-unsaturated carboxylic acids. chemicalbook.com Furthermore, coupling reactions between ketones and propiolate esters mediated by samarium(II) iodide (SmI2) have been shown to stereoselectively produce 4-hydroxy-(E)-2-alkenoic esters, establishing the desired (E)-double bond configuration. researchgate.net A core principle in stereocontrol is the use of starting materials with defined stereochemistry. For example, the synthesis of (E)- or (Z)-isocyanoalkenes can be achieved with high fidelity by retaining the geometry of the starting (E)- or (Z)-vinyl iodides during a copper-catalyzed coupling reaction. nih.gov

trans-2-Hexenoic acid is an excellent prochiral substrate for asymmetric synthesis, allowing for the creation of new stereocenters. The development of enantioselective methods provides access to optically active derivatives that are crucial as building blocks for pharmaceuticals and other biologically active molecules.

One powerful strategy is the catalytic asymmetric reduction of the α,β-unsaturated system. A copper hydride (CuH)-catalyzed method has been developed for the enantioselective reduction of α,β-unsaturated carboxylic acids to β-chiral aldehydes. nih.gov This protocol uses a chiral bisphosphine ligand to achieve high yields and excellent enantioselectivity across a broad range of substrates.

Another important approach involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For example, α,β-unsaturated amides can be formed by coupling trans-2-hexenoic acid with a chiral amine like (S,S)-(+)-pseudoephedrine. acs.org This chiral amide can then undergo a diastereoselective aza-Michael reaction (the conjugate addition of a nitrogen nucleophile), leading to the formation of β-amino amides with high stereocontrol. The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched β-amino acid derivative. acs.org

Table 2: Examples of Enantioselective Methodologies for α,β-Unsaturated Acid Derivatives

| Reaction Type | Method | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | Copper Hydride (CuH) Catalysis with Chiral Ligand | β-Chiral Aldehydes | Direct catalytic conversion of the carboxylic acid | nih.gov |

trans-2-Hexenoic Acid as a Chemical Intermediate and Building Block

The utility of trans-2-hexenoic acid is largely defined by its role as a versatile intermediate and building block in the chemical industry. Its combination of a carboxylic acid handle and a reactive double bond allows for a wide array of chemical transformations.

In the pharmaceutical sector, it is a documented starting material for the synthesis of complex molecules with therapeutic potential. It is specifically used in the synthesis of antitumor dehydroepiandrosterone (B1670201) (DHEA) derivatives and inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity. chemicalbook.comscbt.com

In materials science, trans-2-hexenoic acid has found application as a functional additive. For example, it has been used as a solvent additive in the fabrication of polymer-polymer solar cells, where it helps to engineer the nanomorphology of the active layer and improve device efficiency. sigmaaldrich.com Furthermore, its derivative, 6-amino-trans-2-hexenoic acid, is a key intermediate in a proposed biocatalytic pathway to produce adipic acid, a monomer essential for the production of nylon. nih.gov

Finally, trans-2-hexenoic acid is a well-established component in the flavor and fragrance industry, valued for its characteristic fruity and sweet notes. sigmaaldrich.comnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| trans-2-Hexenoic acid |

| Adipic acid |

| Butyraldehyde |

| Dehydroepiandrosterone (DHEA) |

| Diphenyl diselenide |

| Hydrogen peroxide |

| Malonic acid |

| Muconic acid |

| (S,S)-(+)-Pseudoephedrine |

| Samarium(II) iodide |

| Sorbic acid |

| Sorbicillactone A |

| Sorbicillinol |

| 6-amino-trans-2-hexenoic acid |

Role in the Synthesis of Pharmaceutical Compounds

trans-2-Hexenoic acid serves as a versatile precursor and intermediate in the synthesis of various pharmaceutical compounds. chemimpex.comguidechem.com Its chemical structure, featuring both a carboxylic acid group and a reactive double bond, allows for its incorporation into more complex molecular architectures. chemimpex.com Research has specifically identified its application in the creation of novel therapeutic agents.

One notable application is in the synthesis of antitumor dehydroepiandrosterone derivatives. scbt.com Dehydroepiandrosterone (DHEA) is a steroid hormone that has been investigated for various biological activities, and its derivatives are synthesized to enhance or modify its therapeutic properties, including potential anticancer effects. trans-2-Hexenoic acid is also utilized in the synthesis of protein tyrosine phosphatase 1B (PTP1B) inhibitors. chemicalbook.comchemicalbook.com PTP1B is a recognized therapeutic target for metabolic disorders such as type 2 diabetes and obesity, making its inhibitors a significant area of pharmaceutical research.

Furthermore, recent studies have highlighted the intrinsic biological activity of trans-2-hexenoic acid itself, particularly its antiviral properties. Research has demonstrated its effectiveness against significant human pathogens like Coxsackievirus B and Enterovirus A71, indicating its potential as a lead compound for the development of new antiviral treatments. sigmaaldrich.com

Table 1: Pharmaceutical Applications of trans-2-Hexenoic Acid

| Application Area | Target Compound/Activity | Therapeutic Target/Disease |

|---|---|---|

| Oncology | Antitumor dehydroepiandrosterone derivatives | Cancer |

| Metabolic Disorders | Phosphatase 1B (PTP1B) inhibitors | Type 2 Diabetes, Obesity |

Application in Polymer Production and Materials Science

In the field of materials science, trans-2-hexenoic acid functions as a valuable building block for the synthesis of polymers. chemimpex.com Its structure as an unsaturated fatty acid allows it to act as a monomer in polymerization reactions. The incorporation of trans-2-hexenoic acid into polymer chains can impart specific properties to the resulting materials, such as improved flexibility and durability. chemimpex.com These characteristics are particularly desirable in the manufacturing of materials for the packaging and automotive industries. chemimpex.com

Beyond its role as a monomer, trans-2-hexenoic acid has found a specialized application as a functional additive in advanced materials. It has been used as a solvent additive in the fabrication of polymer-polymer solar cells. sigmaaldrich.com In this context, it plays a critical role in engineering the nanomorphology of the solar cell's active layer. sigmaaldrich.com The precise control of this nanoscale structure is essential for optimizing the efficiency of the device, and the addition of trans-2-hexenoic acid has been shown to positively influence this aspect of solar cell performance. sigmaaldrich.com

Formation of Ionic Liquids for Specific Applications

trans-2-Hexenoic acid is utilized as an anionic component in the synthesis of ionic liquids (ILs), which are salts with melting points below 100°C. olemiss.edunih.gov These compounds are gaining recognition as novel solvents and functional materials in various scientific fields, including medicine. olemiss.edu The synthesis of ILs using trans-2-hexenoic acid typically involves an acid-base neutralization or a salt metathesis reaction. olemiss.edulongdom.org

A specific example is the formation of choline (B1196258) trans-2-hexenoate, an ionic liquid synthesized by reacting trans-2-hexenoic acid (the anion precursor) with choline bicarbonate (the cation precursor). olemiss.edunih.gov This reaction is a type of salt metathesis, where ions are exchanged between the reacting species to form the final IL product. olemiss.edunih.gov

Table 2: Synthesis of Choline trans-2-hexenoate

| Cation Source | Anion Source | Reaction Type | Ionic Liquid Product |

|---|

These specialized ionic liquids have demonstrated potential in advanced drug delivery systems. For instance, choline trans-2-hexenoate has been used to re-engineer lipid nanoparticles (LNPs). nih.gov This modification aims to control the interactions of the nanoparticles in the bloodstream, reduce plasma protein adsorption, and increase their accumulation in hard-to-reach targets such as the central nervous system (CNS). nih.gov The trans-2-hexenoic acid anion constitutes the outer layer of the IL-coated nanoparticle, mediating interactions with biological membranes and facilitating the delivery of therapeutic payloads like siRNA to brain endothelial cells and neurons. nih.gov

Advanced Analytical and Spectroscopic Characterization in Trans 2 Hexenoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of trans-2-Hexenoic acid at the atomic level. By analyzing the magnetic properties of its atomic nuclei, researchers can confirm its structural integrity, differentiate it from its isomers, and assess its purity.

High-resolution Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the unambiguous assignment of each hydrogen and carbon atom within the trans-2-Hexenoic acid molecule. The chemical shift (δ) of each nucleus is influenced by its local electronic environment, allowing for precise structural mapping.

In a typical ¹H NMR spectrum, the vinyl protons (H2 and H3) appear in the downfield region due to the deshielding effect of the carbon-carbon double bond and the adjacent carbonyl group. The protons of the propyl chain (H4, H5, and H6) resonate more upfield. The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift.

Similarly, the ¹³C NMR spectrum shows distinct signals for each of the six carbon atoms. The carbonyl carbon (C1) is the most deshielded, appearing furthest downfield. The olefinic carbons (C2 and C3) resonate in the characteristic range for sp²-hybridized carbons, while the aliphatic carbons of the propyl group (C4, C5, and C6) appear in the upfield region of the spectrum.

Table 1: ¹H NMR Spectral Data for trans-2-Hexenoic acid (Data are representative and compiled from spectral databases. Actual values may vary based on solvent and experimental conditions.)

| Proton Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|

| H2 | ~5.8 | Doublet (d) | ~15.6 |

| H3 | ~7.1 | Doublet of Triplets (dt) | ~15.6, ~7.0 |

| H4 | ~2.2 | Quartet (q) | ~7.0 |

| H5 | ~1.5 | Sextet (sxt) | ~7.4 |

| H6 | ~0.9 | Triplet (t) | ~7.4 |

Table 2: ¹³C NMR Spectral Data for trans-2-Hexenoic acid (Data are representative and compiled from spectral databases. guidechem.comspectrabase.com Actual values may vary based on solvent and experimental conditions.)

| Carbon Position | Chemical Shift (δ) (ppm) |

|---|---|

| C1 (-COOH) | ~172 |

| C2 | ~121 |

| C3 | ~150 |

| C4 | ~34 |

| C5 | ~21 |

A key application of ¹H NMR in the study of 2-hexenoic acid is the differentiation between its trans and cis geometric isomers. This is primarily achieved through the analysis of the vicinal coupling constant (³J) between the two vinylic protons, H2 and H3. libretexts.org

The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled protons. For the trans isomer, where the protons are positioned on opposite sides of the double bond (dihedral angle of ~180°), the coupling constant is characteristically large, typically falling in the range of 12-18 Hz. libretexts.orgopenochem.orglibretexts.orgresearchgate.net In contrast, the cis isomer, with protons on the same side (dihedral angle of ~0°), exhibits a significantly smaller coupling constant, generally between 6-12 Hz. libretexts.orglibretexts.orgresearchgate.net The observation of a coupling constant of approximately 15.6 Hz for the H2-H3 interaction is definitive proof of the trans configuration in trans-2-Hexenoic acid.

Table 3: Comparison of Typical ¹H NMR Vinylic Proton Coupling Constants for cis- and trans-2-Hexenoic Acid

| Isomer | Vinylic Protons | Typical ³J Coupling Constant (Hz) |

|---|---|---|

| trans | H2-H3 | 12 - 18 |

NMR spectroscopy is a powerful tool for real-time monitoring of the synthesis of trans-2-Hexenoic acid, such as in the condensation reaction between butyraldehyde (B50154) and malonic acid. chemicalbook.com By acquiring NMR spectra of the reaction mixture over time, chemists can track the disappearance of reactant signals and the simultaneous emergence and growth of signals corresponding to the trans-2-Hexenoic acid product. The integration of these signals allows for the determination of the reaction's conversion rate and the detection of any intermediates or side products.

Furthermore, quantitative ¹H NMR (qNMR) is an accurate method for determining the purity of the final product. semanticscholar.org By adding a certified internal standard of known concentration to a precisely weighed sample of trans-2-Hexenoic acid, the absolute purity of the analyte can be calculated. This is achieved by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard. This method is valued for its directness and high precision, as the signal intensity is directly proportional to the number of nuclei, requiring no calibration curves specific to the analyte. semanticscholar.org

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is a cornerstone technique for the analysis of trans-2-Hexenoic acid, providing essential information on its molecular weight and elemental composition. When coupled with chromatographic separation techniques, it enables sensitive and specific detection in complex samples.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. uci.edursc.org For trans-2-Hexenoic acid (C₆H₁₀O₂), the theoretical monoisotopic mass is calculated to be 114.06808 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with exceptional accuracy, typically within a few parts per million (ppm). uci.edu Experimental data from an LC-ESI-QTOF instrument shows a measured precursor ion mass of 115.0754 m/z for the protonated molecule ([M+H]⁺), which aligns closely with the calculated value, thereby confirming the molecular formula. massbank.eu

Table 4: High-Resolution Mass Spectrometry Data for trans-2-Hexenoic acid

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀O₂ | - |

| Theoretical Monoisotopic Mass | 114.06808 Da | Calculated nih.gov |

Hyphenated techniques, which couple a separation method with mass spectrometric detection, are vital for the identification and quantification of trans-2-Hexenoic acid in complex matrices like food, beverages, and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, volatile compounds are separated based on their boiling points and polarity before being introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. chromatographyonline.comchromatographyonline.com The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint. The mass spectrum of trans-2-Hexenoic acid shows a molecular ion peak (M⁺) at m/z 114, along with characteristic fragment ions that aid in its identification. nih.govnist.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique for analyzing non-volatile or thermally labile compounds in liquid samples. nih.gov The compound is first separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ at m/z 113) is selected and fragmented to produce specific product ions. By monitoring for these specific mass transitions (a mode known as Multiple Reaction Monitoring or MRM), trans-2-Hexenoic acid can be detected and quantified with very high specificity, even at low concentrations in intricate biological fluids. nih.gov

Table 5: Example Parameters for Hyphenated Techniques in the Analysis of trans-2-Hexenoic acid

| Technique | Separation Method | Ionization | Key Identifiers | Application |

|---|---|---|---|---|

| GC-MS | Gas Chromatography (Capillary Column) | Electron Ionization (EI) | Retention Time, Mass Spectrum (m/z 114, etc.) nih.gov | Analysis of volatile components in food and fragrance samples. |

| LC-MS/MS | Liquid Chromatography (e.g., C18) | Electrospray (ESI) | Retention Time, Precursor/Product Ion Transitions | Quantification in biological matrices and complex liquid samples. unimi.it |

Chromatographic Separations for Research Purity and Isolation

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like trans-2-hexenoic acid, often after a derivatization step (e.g., silylation) to convert the carboxylic acid into a more volatile ester. thermofisher.com The optimization of GC parameters is crucial for achieving efficient separation, good peak shape, and reliable quantification. microbiozindia.comresearchgate.netnih.gov

Key parameters that require careful optimization include:

Column Selection : The choice of the stationary phase is paramount. For fatty acids and their derivatives, polar stationary phases like those containing polyethylene (B3416737) glycol (WAX) or cyanopropyl functional groups are often used to achieve good selectivity. chromatographyonline.com The column's internal diameter, length, and film thickness also affect efficiency and analysis time; narrower columns can provide faster analysis, but have a lower sample loading capacity. gcms.cz

Temperature Program : A temperature gradient is typically employed, starting at a lower temperature to trap volatile components and then ramping up to elute compounds of increasing boiling points. microbiozindia.com The initial temperature, ramp rate, and final temperature must be optimized to ensure adequate resolution between trans-2-hexenoic acid and other components in the sample mixture. gcms.cz

Carrier Gas Flow Rate : The linear velocity of the carrier gas (commonly helium or hydrogen) influences chromatographic efficiency. microbiozindia.com The optimal flow rate provides the best balance between resolution and analysis time.

Injector and Detector Settings : The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. microbiozindia.com Split/splitless injection modes are chosen based on the analyte concentration. For detectors, a Flame Ionization Detector (FID) offers general-purpose utility for organic compounds, while a Mass Spectrometer (MS) provides higher sensitivity and structural confirmation. chromatographyonline.com

Table 1: General Optimized GC Parameters for Carboxylic Acid Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | Polar stationary phase (e.g., WAX, 5% Phenyl) | Enhances selectivity for polar analytes like acids. chromatographyonline.com |

| Dimensions | 30 m length, 0.25 mm I.D., 0.25 µm film thickness | Standard dimensions providing a good balance of efficiency and capacity. gcms.cz |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for carrying analytes through the column. microbiozindia.com |

| Injector Temp. | 250 °C | Ensures efficient sample vaporization without degradation. microbiozindia.com |

| Oven Program | 50 °C (initial), ramp at 10 °C/min to 250 °C | Separates compounds based on their boiling points and interactions with the stationary phase. gcms.cz |

| Detector | FID or MS | Provides sensitive detection (FID) or mass-based identification (MS). chromatographyonline.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are preferred methods for analyzing trans-2-hexenoic acid without the need for derivatization. UPLC, which utilizes smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com The development of a robust LC method involves the systematic optimization of several parameters to achieve the desired separation. molnar-institute.commolnar-institute.com

Column and Stationary Phase : Reversed-phase chromatography is the most common approach. C18 (octadecylsilane) columns are widely used and provide good hydrophobic retention for trans-2-hexenoic acid. chromatographyonline.com Other phases, such as C8 or those with polar-embedded groups, can offer alternative selectivity.

Mobile Phase Composition : The mobile phase typically consists of a mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comchromatographyonline.com The pH of the aqueous phase is critical; it should be kept low (e.g., using formic or phosphoric acid) to ensure the carboxylic acid is in its protonated, less polar form, which enhances retention on a reversed-phase column. sielc.com

Elution Mode : A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the analyte with a good peak shape in a reasonable timeframe, especially for complex samples. molnar-institute.com

Flow Rate and Temperature : The flow rate is optimized based on the column dimensions to achieve maximum efficiency. Column temperature can also be adjusted to fine-tune selectivity and reduce mobile phase viscosity. molnar-institute.com

Table 2: Example UPLC Method Parameters for Short-Chain Fatty Acid Analysis

| Parameter | Setting/Value | Rationale |

|---|---|---|

| System | UPLC | Provides higher resolution and faster run times. sielc.com |

| Column | Reversed-Phase C18 (e.g., < 2 µm particle size) | Standard for retaining non-polar and moderately polar compounds. chromatographyonline.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier to suppress ionization of the carboxylic acid group. sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for eluting the analyte. |

| Gradient | 5% to 95% B over several minutes | Ensures elution of a wide range of compounds with good peak shape. molnar-institute.com |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for small particle size UPLC columns. |

| Detector | PDA or Mass Spectrometer (MS) | UV detection of the chromophore or mass-based detection for higher sensitivity. |

Other Spectroscopic Characterization Techniques

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. youtube.comlibretexts.org For trans-2-hexenoic acid, the IR spectrum displays characteristic absorption bands that confirm its structure. The key feature is the carboxylic acid group, which gives rise to a very broad O–H stretching band, typically centered around 3000 cm⁻¹. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp band in the region of 1690-1760 cm⁻¹. libretexts.orglibretexts.org The presence of the α,β-unsaturation (conjugation with the C=C double bond) shifts this carbonyl absorption to a lower wavenumber compared to a saturated carboxylic acid. libretexts.org

The carbon-carbon double bond (C=C) gives rise to a stretching vibration around 1650 cm⁻¹. The trans configuration of the double bond is confirmed by the presence of a strong C–H out-of-plane bending vibration in the 960-975 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for trans-2-Hexenoic Acid

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 2500-3300 | Very Broad, Strong |

| Carboxylic Acid | C=O Stretch | ~1700 | Strong, Sharp |

| Alkene | C=C Stretch | ~1650 | Medium |

| Alkene (trans) | =C–H Bend (out-of-plane) | ~965 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. libretexts.org Molecules containing conjugated π-electron systems that absorb light in the UV-Vis region are known as chromophores. libretexts.org In trans-2-hexenoic acid, the chromophore is the α,β-unsaturated carbonyl system, where the C=C double bond is conjugated with the C=O double bond of the carboxylic acid.

This conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of light at a longer wavelength compared to isolated double bonds. libretexts.org The primary electronic transition observed for this system is a π → π* transition, which typically results in a strong absorbance maximum (λmax) in the range of 210-230 nm. The presence of this absorption band is a clear indicator of the conjugated system within the molecule. masterorganicchemistry.com

Table 4: UV-Vis Absorption Data for α,β-Unsaturated Carbonyl Systems

| Chromophore | Electronic Transition | Typical λmax (nm) |

|---|---|---|

| C=C–C=O (α,β-unsaturated carbonyl) | π → π* | 210 - 230 |

Computational and in Silico Modeling in Trans 2 Hexenoic Acid Research

Metabolic Pathway Analysis and Flux Modeling

Metabolic pathway analysis and flux modeling use computational approaches to understand and engineer the complex network of biochemical reactions within a cell for the production of target molecules like adipic acid, for which trans-2-Hexenoic acid is an intermediate.

The production of adipic acid from renewable resources like glucose is a significant goal in industrial biotechnology. nih.govnih.govplos.org One proposed biosynthetic pathway starts from lysine (B10760008), which microorganisms can produce in large quantities. nih.govnih.gov In this pathway, lysine is converted to 6-amino-trans-2-hexenoic acid, which is then reduced and further processed to adipic acid. nih.gov

Computational analysis of this pathway revealed that it involves several reactions for which no efficient enzymes are known. nih.gov By computationally reordering the enzymatic reaction steps, researchers identified an alternative pathway that required one less unknown enzyme, thereby simplifying the metabolic engineering challenge. nih.govnih.govsemanticscholar.org This demonstrates how in silico pathway analysis can guide the design of more efficient and feasible biosynthetic routes, saving significant time and resources in the lab.

A primary application of metabolic modeling is the identification of bottlenecks that limit the yield and productivity of a desired chemical. nih.govnih.govplos.org In the lysine-based pathway for adipic acid, a major bottleneck is the reduction of the α,β-unsaturated bond in intermediates like 6-amino-trans-2-hexenoic acid and trans-2-hexenedioic acid. nih.govnih.govplos.org

Interdisciplinary Research Applications and Emerging Areas

Integration in Bio-based Production of Platform Chemicals (e.g., Adipic Acid)

A significant area of research is the use of trans-2-Hexenoic acid derivatives in the bio-based production of adipic acid, a key precursor for nylon. nih.govacs.org The goal is to develop sustainable alternatives to the current petrochemical-based manufacturing processes, which are environmentally detrimental. acs.org

Several metabolic pathways have been proposed for the microbial conversion of renewable resources like glucose to adipic acid. nih.govacs.org In some of these pathways, unsaturated precursors related to trans-2-Hexenoic acid, such as trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid, are key intermediates. nih.govacs.org The reduction of the carbon-carbon double bond in these molecules is a critical step toward producing adipic acid. nih.gov

However, a major challenge in these bio-based routes is the identification of efficient enzymes to catalyze all the necessary reactions. nih.govacs.org Researchers have investigated enzymes like N-ethylmaleimide reductase from Escherichia coli and Old Yellow Enzyme 1 from Saccharomyces pastorianus to perform the reduction of the unsaturated α,β bond in these hexenoic acid derivatives. nih.gov While in silico docking studies have shown that these substrates can fit into the active sites of the enzymes, in vitro experiments have not yet demonstrated the desired activity. nih.gov This lack of activity is hypothesized to be due to differences in the electron-withdrawing potential between the natural substrates of these enzymes and the carboxylate groups of the target hexenoic acid derivatives. nih.gov

Current research focuses on protein engineering to modify these enzymes to efficiently catalyze the reduction of trans-2-Hexenoic acid-related intermediates, which would be a significant step toward the economically viable, bio-based production of adipic acid. nih.gov

| Intermediate Compound | Role in Pathway | Reference |

|---|---|---|

| trans-2-Hexenedioic acid | Unsaturated precursor requiring double bond reduction. | nih.gov |

| 6-amino-trans-2-hexenoic acid | Unsaturated precursor in an alternative pathway from lysine (B10760008). | nih.gov |

Exploration as Biochemical Probes in Cellular and Molecular Biology Research

In cellular and molecular biology, trans-2-Hexenoic acid serves as a valuable biochemical reagent for investigating enzymatic processes and metabolic pathways. vigon.com While not a probe in the sense of a fluorescent tag, its role as a substrate or intermediate allows researchers to probe the function and specificity of enzymes.

For instance, in the research aimed at the bio-production of adipic acid, trans-2-Hexenoic acid was used as a substrate to better understand the capabilities of enoate reductases. sigmaaldrich.com By comparing the enzymatic activity on trans-2-Hexenoic acid with that on its aldehyde counterpart, trans-2-hexenal (B146799), scientists can elucidate the factors that govern enzyme-substrate recognition and catalytic efficiency. sigmaaldrich.com The inability of certain enzymes to reduce trans-2-Hexenoic acid, despite being able to bind it in their active sites, provides critical insights into the electronic requirements for catalysis. sigmaaldrich.com This information is crucial for guiding protein engineering efforts to create novel biocatalysts for specific industrial applications.

Advanced Research in Functional Materials and Polymer Science

trans-2-Hexenoic acid is recognized as a building block in the synthesis of various polymers, contributing to materials with enhanced properties. nih.gov Its application in this field is an area of ongoing research, with a notable example being its use in the fabrication of organic solar cells.

Environmental and Ecological Chemistry Studies